molecular formula C28H20N2O7S B11658053 N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(naphthalen-2-ylsulfonyl)-4-nitrobenzamide

N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(naphthalen-2-ylsulfonyl)-4-nitrobenzamide

Cat. No.: B11658053
M. Wt: 528.5 g/mol
InChI Key: XOUZMRJNVPUDEU-UHFFFAOYSA-N
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Description

N-(3-ACETYL-2-METHYL-1-BENZOFURAN-5-YL)-N-(NAPHTHALENE-2-SULFONYL)-4-NITROBENZAMIDE is a complex organic compound that belongs to the class of benzofuran derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-ACETYL-2-METHYL-1-BENZOFURAN-5-YL)-N-(NAPHTHALENE-2-SULFONYL)-4-NITROBENZAMIDE typically involves multi-step organic reactions. The starting materials might include 3-acetyl-2-methylbenzofuran, naphthalene-2-sulfonyl chloride, and 4-nitrobenzoyl chloride. The reactions are usually carried out under controlled conditions, such as specific temperatures, solvents, and catalysts, to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and implementing purification techniques such as recrystallization, chromatography, or distillation to obtain the final product in large quantities.

Chemical Reactions Analysis

Types of Reactions

N-(3-ACETYL-2-METHYL-1-BENZOFURAN-5-YL)-N-(NAPHTHALENE-2-SULFONYL)-4-NITROBENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agents used.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The conditions vary depending on the desired reaction, including temperature, solvent, and pH.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while oxidation might produce different oxygenated products.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-ACETYL-2-METHYL-1-BENZOFURAN-5-YL)-N-(NAPHTHALENE-2-SULFONYL)-4-NITROBENZAMIDE would depend on its specific biological target. It might interact with enzymes, receptors, or other molecular targets, leading to a cascade of biochemical events. Detailed studies would be required to elucidate the exact pathways and molecular interactions involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other benzofuran derivatives or sulfonylbenzamides with comparable structures and properties. Examples include:

  • 3-acetyl-2-methylbenzofuran derivatives
  • Naphthalene-2-sulfonyl derivatives
  • 4-nitrobenzamide derivatives

Uniqueness

The uniqueness of N-(3-ACETYL-2-METHYL-1-BENZOFURAN-5-YL)-N-(NAPHTHALENE-2-SULFONYL)-4-NITROBENZAMIDE lies in its specific combination of functional groups and structural features, which might confer unique biological activities or chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C28H20N2O7S

Molecular Weight

528.5 g/mol

IUPAC Name

N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-naphthalen-2-ylsulfonyl-4-nitrobenzamide

InChI

InChI=1S/C28H20N2O7S/c1-17(31)27-18(2)37-26-14-12-23(16-25(26)27)29(28(32)20-7-10-22(11-8-20)30(33)34)38(35,36)24-13-9-19-5-3-4-6-21(19)15-24/h3-16H,1-2H3

InChI Key

XOUZMRJNVPUDEU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(O1)C=CC(=C2)N(C(=O)C3=CC=C(C=C3)[N+](=O)[O-])S(=O)(=O)C4=CC5=CC=CC=C5C=C4)C(=O)C

Origin of Product

United States

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